Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate is a heterocyclic compound that belongs to the class of thiazines Thiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethyl ester group.
Major Products Formed
Oxidation: Formation of 5-oxo-1-methyl-1,2-thiazine-4-carboxylate.
Reduction: Formation of 5-hydroxy-1-methyl-1,2-thiazine-4-carboxylate.
Substitution: Formation of various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another heterocyclic compound with similar structural features.
Ethyl 4-hydroxy-2-quinolone: Shares the hydroxyl and carboxylate functional groups.
Uniqueness
Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
ethyl 5-hydroxy-1-methyl-1-oxo-1λ6-thia-2-azacyclohexa-1,3,5-triene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-3-13-8(11)6-4-9-14(2,12)5-7(6)10/h4-5,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKGXLDRZGFYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=S(=O)(C=C1O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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